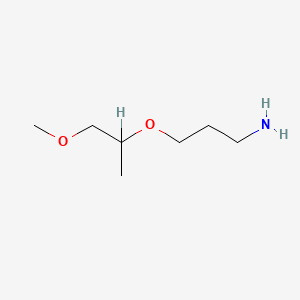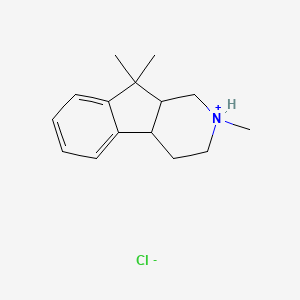
cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride: is a chemical compound with a complex structure It belongs to the class of indeno-pyridine derivatives and is characterized by its hexahydro configuration and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride typically involves the catalytic reduction of precursor compounds. For example, the catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1H-indeno(2,1-c)pyridine and its tetrahydro analogue, phenindamine, can yield the desired hexahydro derivative . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the stereospecific formation of the cis configuration.
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Substitution reactions can occur at different positions on the indeno-pyridine ring, leading to a variety of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indeno-pyridine ring.
Aplicaciones Científicas De Investigación
cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
Phenindamine: A related compound with a tetrahydro configuration.
Fluorene Derivatives: Compounds with similar indeno structures but different functional groups.
Propiedades
Número CAS |
53757-84-9 |
|---|---|
Fórmula molecular |
C15H22ClN |
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
2,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroindeno[2,1-c]pyridin-2-ium;chloride |
InChI |
InChI=1S/C15H21N.ClH/c1-15(2)13-7-5-4-6-11(13)12-8-9-16(3)10-14(12)15;/h4-7,12,14H,8-10H2,1-3H3;1H |
Clave InChI |
MJHUETMMRFZKID-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C[NH+](CCC2C3=CC=CC=C31)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



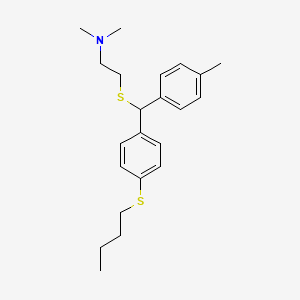
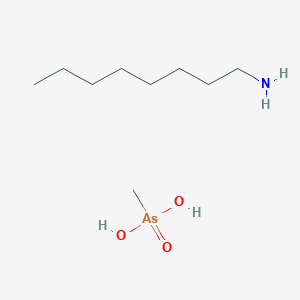
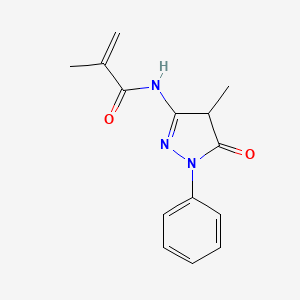

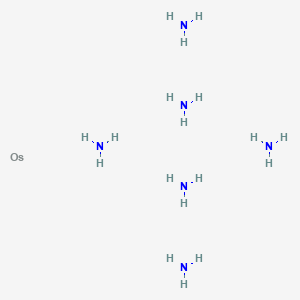
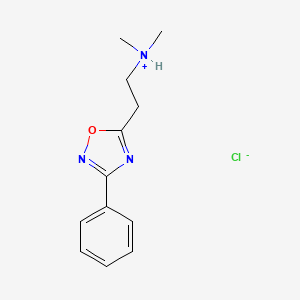

![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

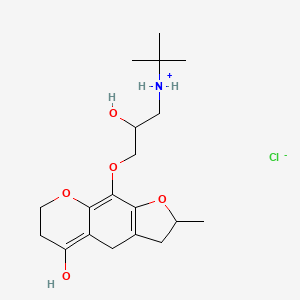

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13767148.png)
